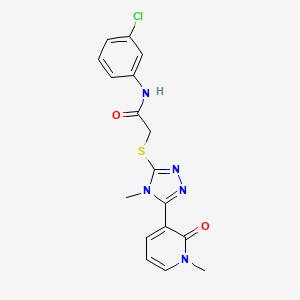

N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

説明

特性

IUPAC Name |

N-(3-chlorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-22-8-4-7-13(16(22)25)15-20-21-17(23(15)2)26-10-14(24)19-12-6-3-5-11(18)9-12/h3-9H,10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTSQFKGMODINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a complex structure that includes a triazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of compounds related to triazoles. For instance, research on similar thioacetamide derivatives has shown promising results against various bacterial strains. The methodology typically involves testing against Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

-

Antibacterial Activity: Compounds derived from triazoles exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were often comparable to standard antibiotics such as ciprofloxacin.

Compound Target Organism MIC (μg/mL) Reference Drug MIC (μg/mL) 4e S. aureus 12.5 Ciprofloxacin 8 4n Aspergillus clavatus 25 Griseofulvin 50

Anticancer Activity

The anticancer properties of similar compounds have been evaluated in vitro using various cancer cell lines. Notably, compounds featuring the triazole ring have shown potential in inhibiting tumor growth.

Case Study:

In a study examining the effects of triazole derivatives on human colon cancer cells (HCT 116), one derivative displayed an IC50 value of 4.363 μM, indicating strong anticancer activity compared to doxorubicin.

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| Triazole A | HCT 116 | 4.363 | Doxorubicin | 0.5 |

| Triazole B | HCT 116 | 18.76 | Doxorubicin | 0.5 |

The biological activity of N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide likely involves multiple mechanisms:

- Inhibition of Enzymatic Pathways: Triazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

- Tyrosine Kinase Inhibition: Molecular docking studies indicate that certain derivatives may function by inhibiting tyrosine kinases involved in cancer progression.

類似化合物との比較

Key Observations :

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., ). The meta-substitution could alter binding interactions in biological targets.

- Triazole Modifications: The methyl group on the triazole ring (vs. ethyl in or naphthalene-oxy-methyl in ) may enhance metabolic stability.

- Synthetic Efficiency : While the target compound’s yield is unspecified, the 85% yield of suggests that similar thioacetamide coupling reactions are feasible under reflux conditions with sodium acetate.

Spectroscopic and Analytical Profiles

Spectroscopic data from analogs highlight trends in functional group characterization:

- IR Spectroscopy : The C=O stretch (~1678 cm⁻¹ in ) and C-Cl absorption (~785 cm⁻¹ in ) are consistent across acetamide derivatives. The target compound’s pyridone C=O may appear near 1680–1700 cm⁻¹.

- Mass Spectrometry : HRMS data in ([M+H]⁺ = 393.1112) align with calculated values, suggesting reliable characterization protocols for the target compound.

Challenges and Innovations

- Synthetic Complexity : The fused dihydropyridone-triazole system in the target compound may require multi-step synthesis, contrasting with simpler triazole-formation routes (e.g., 1,3-dipolar cycloaddition in ).

- SAR Uncertainties : The 3-chlorophenyl group’s impact on activity remains speculative. Comparative studies with 4-Cl analogs () are needed to validate its role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。